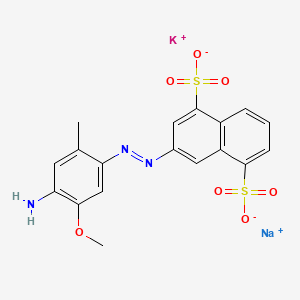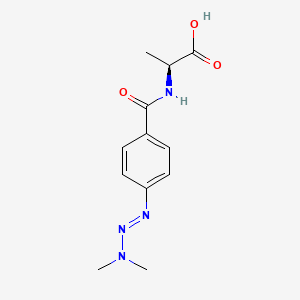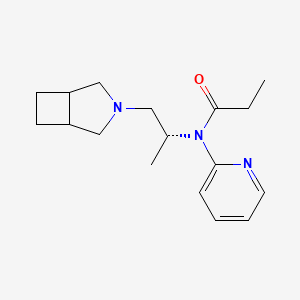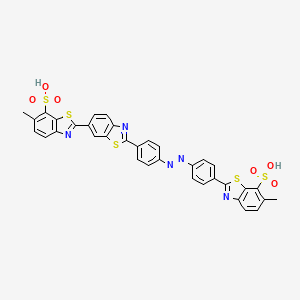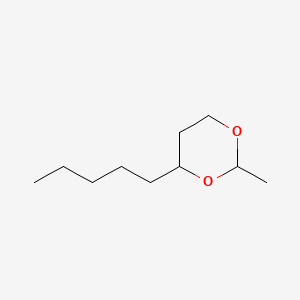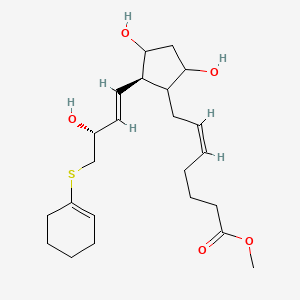
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps. One common method includes the reaction of cyclohexene with sulfur to form cyclohex-1-enylthio. This intermediate is then reacted with 17,18,19,20-tetranor-pgf2-alpha under specific conditions to yield the desired ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in prostaglandin signaling. This modulation can lead to changes in cellular functions such as inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simple cyclic alkene that serves as a precursor in the synthesis of various compounds.
Prostaglandin F2-alpha: A naturally occurring prostaglandin with similar biological activities.
Uniqueness
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
73285-92-4 |
|---|---|
Molekularformel |
C23H36O5S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
methyl (Z)-7-[(2R)-2-[(E,3R)-4-(cyclohexen-1-ylsulfanyl)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5S/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,7,9,13-14,17,19-22,24-26H,3-6,8,10-12,15-16H2,1H3/b7-2-,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
InChI-Schlüssel |
BPNAARDHUSNZPG-BGEQTRSDSA-N |
Isomerische SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CSC2=CCCCC2)O |
Kanonische SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CSC2=CCCCC2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


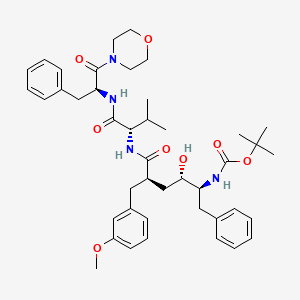
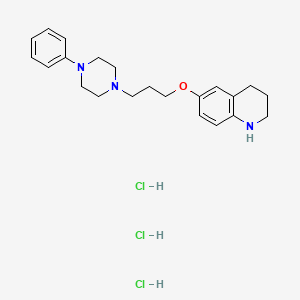



![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
